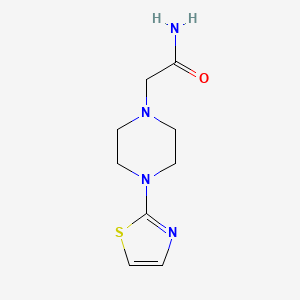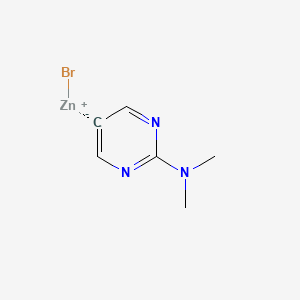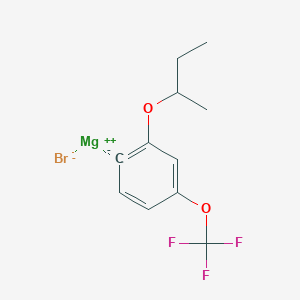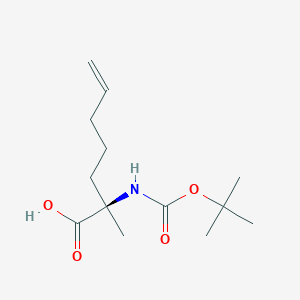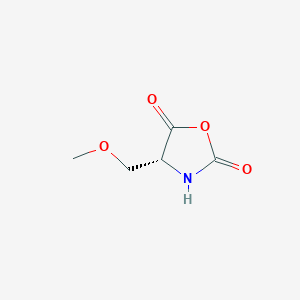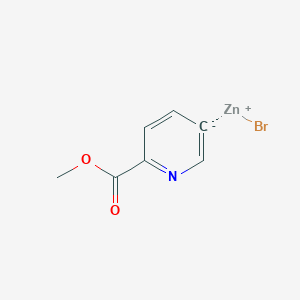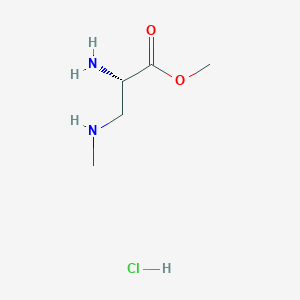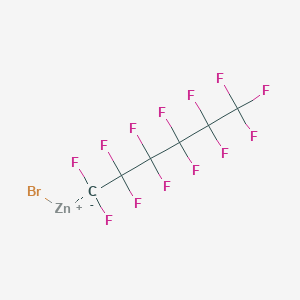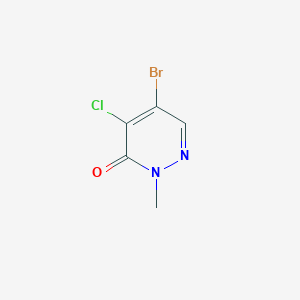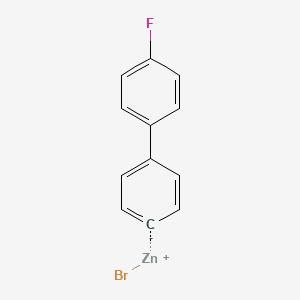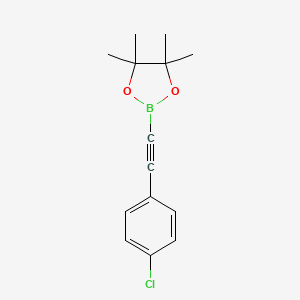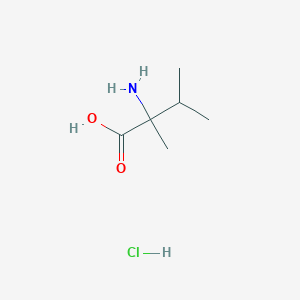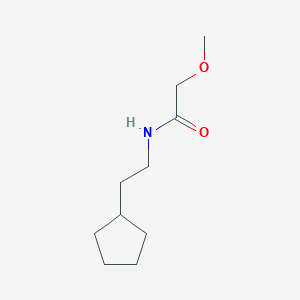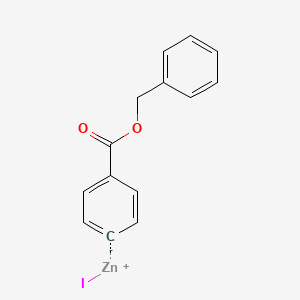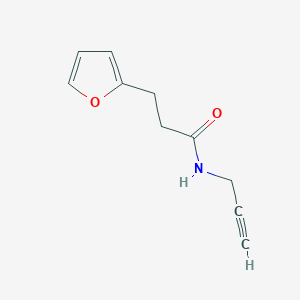
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is an organic compound that features a furan ring, a propynyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of furan-2-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and propynyl group can participate in interactions with biological macromolecules, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the propynyl group, making it less versatile in certain reactions.
N-(prop-2-yn-1-yl)propanamide: Lacks the furan ring, which reduces its potential for aromatic interactions.
3-(furan-2-yl)propanamide: Lacks the propynyl group, limiting its reactivity in certain synthetic applications.
Uniqueness
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of both the furan ring and the propynyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(12)6-5-9-4-3-8-13-9/h1,3-4,8H,5-7H2,(H,11,12) |
InChI Key |
IBFSCEVHZNXGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


